molecular formula C17H15NO8S B2642339 (E)-4-(5-(2-carboxyvinyl)-2-methoxyphenylsulfonamido)-2-hydroxybenzoic acid CAS No. 306956-43-4

(E)-4-(5-(2-carboxyvinyl)-2-methoxyphenylsulfonamido)-2-hydroxybenzoic acid

Cat. No.: B2642339
CAS No.: 306956-43-4
M. Wt: 393.37
InChI Key: OQXUFLRGNKQDQS-XVNBXDOJSA-N
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Description

(E)-4-(5-(2-carboxyvinyl)-2-methoxyphenylsulfonamido)-2-hydroxybenzoic acid is a complex organic compound with a unique structure that includes a carboxyvinyl group, a methoxyphenylsulfonamido group, and a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(5-(2-carboxyvinyl)-2-methoxyphenylsulfonamido)-2-hydroxybenzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Carboxyvinyl Intermediate: This step involves the reaction of a suitable precursor with a carboxyvinylating agent under controlled conditions to form the carboxyvinyl intermediate.

    Introduction of the Methoxyphenylsulfonamido Group: The carboxyvinyl intermediate is then reacted with a methoxyphenylsulfonamide derivative in the presence of a suitable catalyst to introduce the methoxyphenylsulfonamido group.

    Formation of the Hydroxybenzoic Acid Moiety: Finally, the compound is subjected to a reaction with a hydroxybenzoic acid derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(5-(2-carboxyvinyl)-2-methoxyphenylsulfonamido)-2-hydroxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-4-(5-(2-carboxyvinyl)-2-methoxyphenylsulfonamido)-2-hydroxybenzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-4-(5-(2-carboxyvinyl)-2-methoxyphenylsulfonamido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic Acid: A simpler compound with similar structural features but lacking the carboxyvinyl and methoxyphenylsulfonamido groups.

    Sulfanilamide: Contains the sulfonamido group but lacks the carboxyvinyl and hydroxybenzoic acid moieties.

    Methoxybenzoic Acid: Similar to (E)-4-(5-(2-carboxyvinyl)-2-methoxyphenylsulfonamido)-2-hydroxybenzoic acid but without the sulfonamido group.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[[5-[(E)-2-carboxyethenyl]-2-methoxyphenyl]sulfonylamino]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO8S/c1-26-14-6-2-10(3-7-16(20)21)8-15(14)27(24,25)18-11-4-5-12(17(22)23)13(19)9-11/h2-9,18-19H,1H3,(H,20,21)(H,22,23)/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXUFLRGNKQDQS-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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